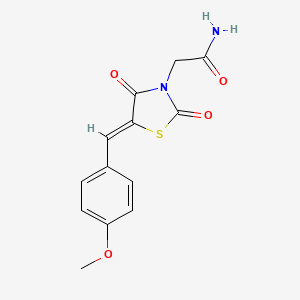

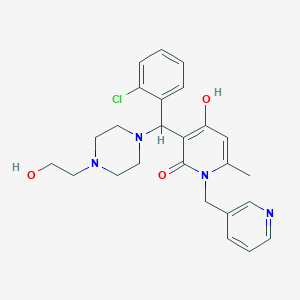

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide” is a compound that has been studied for its potential therapeutic applications . It is also known as SKLB010 and is a type of glitazone .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-thioxothiazolidin-4-one (rhodanine) with 4-methoxybenzylidene and different amines . The yield of similar compounds, such as (Z)-5-(4-hydroxy-3-methoxybenzylidene) rhodanine-3-acetic acid (2a) and (Z)-5-(4-methoxybenzylidene) rhodanine-3-acetic acid (2b), was reported to be 75% and 66% respectively .Chemical Reactions Analysis

The compound has been found to exhibit strong inhibitory activity against chemotaxis in MCP-1-stimulated macrophage-like RAW264.7 cells, which are potential therapeutic agents for acute liver injury .Scientific Research Applications

Liver Protection

(Z)-2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid, a derivative of the compound , has been studied for its potential to protect against liver injury and fibrogenesis in rats. This derivative acts as an aldose reductase inhibitor, suggesting a therapeutic role in inflammatory liver diseases (Wang et al., 2012).

Hypoglycemic and Hypolipidemic Activities

Thiazolidinedione ring-containing molecules, similar to the compound of interest, have been synthesized and shown to exhibit significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats. This indicates potential application in managing type-2 diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).

Antibacterial Activity

A study on new acetic acid derivatives of 2,4-dioxothiazolidin demonstrated antibacterial activity, especially against Gram-positive bacteria. This suggests a potential application in developing new antimicrobial agents (Trotsko et al., 2018).

Antioxidant and Anti-Inflammatory Properties

Novel acetamide derivatives of the compound exhibited significant antioxidant and anti-inflammatory activities. Such properties could be beneficial in the development of treatments for various oxidative stress and inflammatory-related diseases (Koppireddi et al., 2013).

Anticonvulsant Activity

Thiazole-bearing hybrids based on 4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, related to the compound , have shown excellent anticonvulsant activity. This opens avenues for potential use in developing new anticonvulsant drugs (Mishchenko et al., 2020).

Antimicrobial Activity in Various Derivatives

Various synthesized derivatives of 2,4-dioxothiazolidin exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents for treating bacterial and fungal infections (Shaikh et al., 2015).

Cytotoxic Activity for Cancer Treatment

Novel derivatives of the compound demonstrated cytotoxic activity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Kolluri et al., 2020).

Antitumor Screening

Some novel 4-thiazolidinones with benzothiazole moiety showed antitumor activity, indicating their potential use in cancer treatment (Havrylyuk et al., 2010).

properties

IUPAC Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-19-9-4-2-8(3-5-9)6-10-12(17)15(7-11(14)16)13(18)20-10/h2-6H,7H2,1H3,(H2,14,16)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRLAITEYJCFV-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)

![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)